molecular formula C22H17N3OS B2440168 2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 442557-40-6

2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B2440168
CAS No.: 442557-40-6
M. Wt: 371.46
InChI Key: BYDJRKBNPHZZOA-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a useful research compound. Its molecular formula is C22H17N3OS and its molecular weight is 371.46. The purity is usually 95%.
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Biological Activity

The compound 2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a member of the triazole-thiazine family, known for its diverse biological activities. This compound incorporates a naphthalene moiety, which has been associated with various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C22H17N3OS
  • Molecular Weight : 371.46 g/mol
  • CAS Number : 442557-40-6

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer cell lines:

Cell LineIC50 (μM)
MDA-MB-2310.05
HeLa0.07
A5490.08

These values indicate that the compound is particularly potent against breast cancer cells (MDA-MB-231) compared to other tested lines .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well documented. In studies involving related compounds, significant antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance:

  • Triazolo[3,4-b][1,3,4]thiadiazines exhibited good activity against E. coli and Staphylococcus aureus, with inhibition zones ranging from 17 to 23 mm .

While specific data on the antimicrobial activity of this compound is limited, its structural similarities to other active triazoles suggest potential efficacy in this area.

The mechanisms underlying the biological activities of triazole derivatives often involve:

  • Inhibition of DNA/RNA Synthesis : Some compounds disrupt nucleic acid synthesis critical for cancer cell proliferation.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in tumorigenesis or bacterial growth.

For example, triazoles have been noted to inhibit phosphodiesterases and histone deacetylases, which are crucial in regulating gene expression related to cancer progression .

Study on Anticancer Properties

A study conducted on various naphthalene-based triazole compounds reported that modifications in the chemical structure significantly influenced their anticancer potency. The introduction of different substituents on the naphthalene ring improved the compounds' interaction with cellular targets, enhancing their effectiveness against specific cancer types .

Antimicrobial Screening

Another research effort focused on synthesizing new triazole derivatives demonstrated that certain structural configurations led to enhanced antibacterial activity against E. coli and Bacillus subtilis. The findings suggested that further exploration into similar structures could yield new antimicrobial agents .

Properties

IUPAC Name

5-(4-methylphenyl)-2-naphthalen-1-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c1-14-9-11-16(12-10-14)19-13-20(26)25-22(27-19)23-21(24-25)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDJRKBNPHZZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=CC5=CC=CC=C54)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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